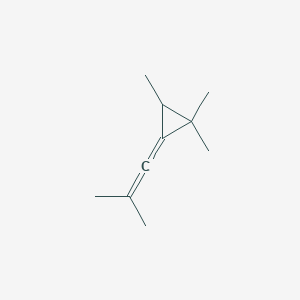

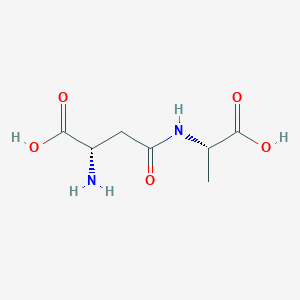

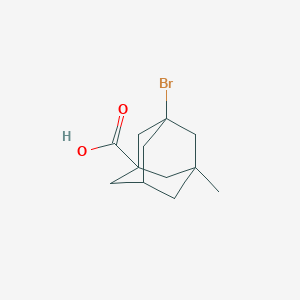

3-Bromo-5-methyladamantane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of similar adamantane derivatives involves bromination processes. For instance, the bromination of homoadamantanecarboxylic acids has been reported, leading to derivatives like 1-bromomethyladamantane-3-carboxylic acid (Sasaki, Eguchi, Toru, & Itoh, 1972).

Molecular Structure Analysis

- Studies on adamantane derivatives often involve X-ray crystallography and NMR spectroscopy for structural elucidation. For example, the crystal structure of similar adamantane derivatives has been determined using X-ray diffraction (Rath, Gu, & Murray, 1997).

Chemical Reactions and Properties

- Adamantane derivatives exhibit various reactions, such as bromination, which often leads to the formation of new functional groups. The chemical transformations of adamantane with carboxylic acid chlorides have been explored to synthesize acyl adamantanes (Mokhov, Butov, & Saad, 2018).

Physical Properties Analysis

- The physical properties of adamantane derivatives like melting points, boiling points, and solubility can be derived from similar compounds. For example, the physical properties of fluoroadamantane derivatives have been reported in various studies (Aoyama & Hara, 2013).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, are often influenced by the adamantane structure. For instance, the synthesis and properties of ethyl 5-oxohomoadamantane-4-carboxylate, a cage analogue of acetoacetic ester, provide insights into the reactivity of similar adamantane derivatives (Klimochkin, Tkachenko, & Rybakov, 2018).

Applications De Recherche Scientifique

Carboxylic Acids in Anticancer Research

Carboxylic acids and their derivatives, including cinnamic acid and its analogues, have been extensively studied for their potential as anticancer agents. The presence of the carboxylic acid functionality allows for various chemical modifications, making these compounds versatile in medicinal chemistry. Research has shown that cinnamic acid derivatives can act as traditional and synthetic antitumor agents due to their rich medicinal tradition and significant antitumor efficacy observed in recent studies (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are known to inhibit microbial growth at concentrations below desired yields, impacting the fermentative production of biofuels and chemicals. The inhibition mechanism involves damage to the cell membrane and a decrease in microbial internal pH. Understanding these effects is crucial for developing strategies to increase microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Environmental Impact and Corrosion

Low molecular weight carboxylic acids are present in various environmental mediums and have been associated with the corrosion of metals such as copper. This has implications for industrial applications where corrosion resistance is critical (Bastidas & La Iglesia, 2007).

Extraction and Recovery from Aqueous Streams

The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) has been a focus of research due to the growing interest in producing organic acids via fermentation. Various solvents and techniques have been explored to improve the efficiency of carboxylic acid recovery, highlighting the importance of these compounds in bio-based plastic production and green chemistry (Sprakel & Schuur, 2019).

Propriétés

IUPAC Name |

3-bromo-5-methyladamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYMJKFAOHCXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301519 |

Source

|

| Record name | 3-bromo-5-methyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyladamantane-1-carboxylic acid | |

CAS RN |

14670-95-2 |

Source

|

| Record name | 14670-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-5-methyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)

![Dibenzo[de,st]pentacene](/img/structure/B82999.png)

![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)